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molecular formula C21H39NO2 B8500456 2-(2,2-Dicyclohexylethyl)piperidine acetate CAS No. 65243-03-0

2-(2,2-Dicyclohexylethyl)piperidine acetate

Cat. No. B8500456
M. Wt: 337.5 g/mol
InChI Key: VGQFXTURKKZKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191828

Procedure details

To a nitrogen-purged ten gallon autoclave is added a slurry of 400 g. of a 5 percent rhodium-on-carbon catalyst (Engelhard Industries) followed by a warm (50° C.) solution of glacial acetic acid and 4.0 kg (15.5 moles) of 2-(2,2-diphenylethenyl)pyridine. The charging system is rinsed using an additional 3.5 liters of glacial acetic acid. The system is purged with nitrogen and then hydrogen gas is introduced to a pressure of 40 atmospheres. The reaction mixture is stirred and heated to a temperature of about 115° C. Hydrogenation is continued at this temperature until no further hydrogen is taken up by the reaction mixture, usually a period of three to four hours. The reaction mixture is cooled to 30°-40° C. and the catalyst removed by filtration. The autoclave is rinsed several times with acetic acid which is then used to wash the catalyst. The combined filtrates are concentrated in vacuo to obtain an oily residue of 2-(2,2-dicyclohexylethyl)piperidine acetate.
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]([OH:24])(=[O:23])[CH3:22]>>[C:21]([OH:24])(=[O:23])[CH3:22].[CH:1]1([CH:7]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][NH:10]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen-purged ten gallon autoclave
ADDITION
Type
ADDITION
Details
is added a slurry of 400 g
WASH
Type
WASH
Details
The charging system is rinsed
CUSTOM
Type
CUSTOM
Details
The system is purged with nitrogen
ADDITION
Type
ADDITION
Details
hydrogen gas is introduced to a pressure of 40 atmospheres
WAIT
Type
WAIT
Details
is taken up by the reaction mixture, usually a period of three to four hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 30°-40° C.
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
WASH
Type
WASH
Details
The autoclave is rinsed several times with acetic acid which
WASH
Type
WASH
Details
to wash the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C1(CCCCC1)C(CC1NCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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